molecular formula C14H18IN3O B1438661 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1232233-23-6

1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B1438661
CAS No.: 1232233-23-6
M. Wt: 371.22 g/mol
InChI Key: WVXQNAPMOSAHEI-UHFFFAOYSA-M
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Description

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazolium core in its structure imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Mechanism of Action

The mechanism of action of imidazolium compounds often involves the formation of bonds during the creation of the imidazole ring . In the Suzuki–Miyaura coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvent conditions.

    Substitution: Benzyl chloride, ethyl iodide, and nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Another imidazolium salt with similar properties but different substituents.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in various applications.

    1-Benzyl-3-methylimidazolium bromide: Similar structure but with bromide as the counterion.

Uniqueness

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is unique due to the presence of both benzyl and ethyl groups, which impart distinct chemical and physical properties. These substituents enhance its solubility, stability, and reactivity, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3O.HI/c1-3-16(11-13-7-5-4-6-8-13)14(18)17-10-9-15(2)12-17;/h4-10,12H,3,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXQNAPMOSAHEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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